molecular formula C6H7NO5S B6159623 5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid CAS No. 84654-31-9

5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B6159623
CAS No.: 84654-31-9
M. Wt: 205.2
InChI Key:
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Description

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methanesulfonylmethyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.

    Introduction of the Methanesulfonylmethyl Group: This step involves the reaction of the oxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methanesulfonylmethyl)-1,2-oxazole-4-carboxylic acid
  • 5-(Methanesulfonylmethyl)-1,3-oxazole-3-carboxylic acid
  • 5-(Methanesulfonylmethyl)-1,2-thiazole-3-carboxylic acid

Uniqueness

5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid is unique due to the specific positioning of the methanesulfonylmethyl group and the carboxylic acid group on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

84654-31-9

Molecular Formula

C6H7NO5S

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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